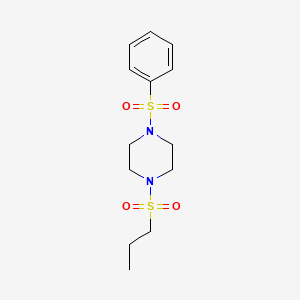

![molecular formula C20H25ClN4 B5563200 4-(4-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5563200.png)

4-(4-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of arylpiperazine derivatives, including compounds like 4-(4-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine, involves several key steps that are crucial for achieving the desired chemical structure with high purity. These processes often include reactions such as N-alkylation, Schotten-Baumann reaction, and the use of various catalysts to facilitate the formation of the arylpiperazine backbone. The synthetic pathways are designed to introduce specific substituents at desired positions on the piperazine ring, thereby modifying the compound's physicochemical and pharmacological properties.

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This structural feature is crucial for the compound's interaction with biological targets. The substituents attached to the piperazine ring, such as the 4-chlorobenzyl and dimethylamino benzylidene groups, significantly influence the compound's receptor binding affinity, selectivity, and overall biological activity.

Chemical Reactions and Properties

Arylpiperazine derivatives undergo various chemical reactions that are important for their biological function. These reactions include metabolic transformations such as N-dealkylation, which is a common pathway for the metabolism of arylpiperazine drugs. Such metabolic reactions are catalyzed by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The chemical properties of these compounds, including their reactivity, stability, and solubility, are influenced by the nature of their substituents.

Physical Properties Analysis

The physical properties of arylpiperazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their formulation into drugs. These properties affect the compound's bioavailability, distribution, and elimination from the body. The design of arylpiperazine derivatives aims to optimize these physical properties to enhance the compound's therapeutic efficacy.

Chemical Properties Analysis

The chemical properties of arylpiperazine derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are key determinants of their pharmacological profile. These properties influence the compound's interaction with biological targets, such as receptors and enzymes, determining its potency, selectivity, and side effect profile.

For detailed research and insights on the specific compound this compound and related arylpiperazine derivatives, the following references provide comprehensive information:

S. Caccia discusses the metabolism and pharmacokinetics of arylpiperazine derivatives, emphasizing their transformation and effects in biological systems (Caccia, 2007).

A. Rathi et al. provide an overview of the therapeutic uses and structural diversity of piperazine derivatives, highlighting their significance in drug design and pharmacological applications (Rathi et al., 2016).

P. Girase et al. review the anti-mycobacterial activity of piperazine analogues, demonstrating their potential in addressing drug-resistant strains of tuberculosis (Girase et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Research has identified piperazine derivatives as potent bacterial biofilm inhibitors. For instance, a study synthesized a series of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed significant antibacterial efficacy against strains such as E. coli, S. aureus, and S. mutans. These compounds also demonstrated substantial biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in effectiveness against these bacteria (Mekky & Sanad, 2020).

Anticancer Applications

Piperazine derivatives have been investigated for their cytotoxic effects on cancer cell lines. A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant growth inhibitory activity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells. This highlights the potential of these compounds as candidates for cancer therapy (Yarim et al., 2012).

Anti-HIV Applications

Piperazine derivatives have also been identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. For example, analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride were synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, leading to the selection of a compound for clinical evaluation due to its potent anti-HIV activity (Romero et al., 1994).

Antifungal and Other Therapeutic Applications

Some piperazine derivatives have demonstrated potent antifungal activities. A study on 3-piperazine-bis(benzoxaborole) and its boronic acid analogue showed higher inhibitory activity against filamentous fungi compared to standard antibiotics, indicating the importance of the heterocyclic benzoxaborole system for antifungal action (Wieczorek et al., 2014).

Eigenschaften

IUPAC Name |

4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4/c1-23(2)20-9-5-17(6-10-20)15-22-25-13-11-24(12-14-25)16-18-3-7-19(21)8-4-18/h3-10,15H,11-14,16H2,1-2H3/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPHHCHIGHJTPK-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

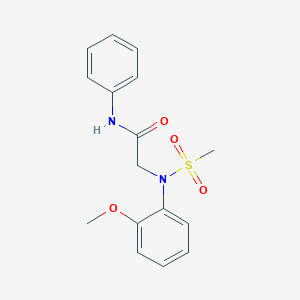

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5563129.png)

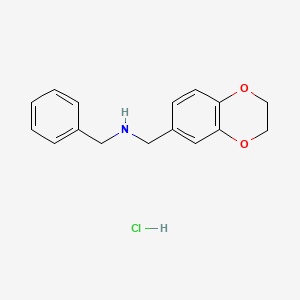

![N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5563138.png)

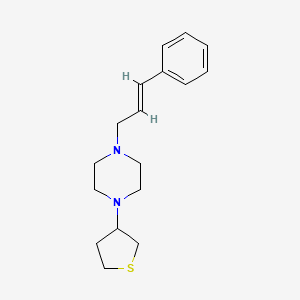

![1-[4-(4-methoxyphenoxy)butanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5563150.png)

![5-{3-[2-(3-methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5563158.png)

![S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate](/img/structure/B5563164.png)

![3-isobutyl-1-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5563188.png)

![(1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5563194.png)

![2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5563204.png)

![4-methoxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5563206.png)

![methyl 4-[(3,5-dihydroxybenzoyl)amino]benzoate](/img/structure/B5563210.png)